

Technical Guide: N,2'-Dimethylformanilide (CAS 60397-77-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,2'-Dimethylformanilide*

Cat. No.: B158422

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2'-Dimethylformanilide, also known as N-(2,4-dimethylphenyl)formamide, is a chemical compound with the CAS number 60397-77-5. It is a derivative of formamide and is of significant interest in various scientific fields. Primarily, it is recognized as a major metabolite of the formamidine pesticide, Amitraz.^[1] Its role as a synthetic intermediate in organic chemistry further underscores its importance.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N,2'-Dimethylformanilide** is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO	[2][3]
Molecular Weight	149.19 g/mol	[2][4]
IUPAC Name	N-(2,4-dimethylphenyl)formamide	[5]
Synonyms	2',4'-Formoxylide, 2,4-Dimethylformanilide, Amitraz, Impurity B	[2][5][6]
Appearance	Off-White to Pale Pink Solid	[1][2]
Melting Point	114-118 °C	[1][4][6]
Boiling Point (Predicted)	309.8 ± 21.0 °C	[6]
Density (Predicted)	1.075 ± 0.06 g/cm ³	[6]
Solubility	DMSO (Slightly), Methanol (Sparingly)	[6]
InChI Key	JOFDPSBOUCXJCC-UHFFFAOYSA-N	[4]
SMILES	O=CNc1cc(C)ccc1C	[4]

Synthesis of N,2'-Dimethylformanilide

The most common method for the synthesis of **N,2'-Dimethylformanilide** is the formylation of 2,4-dimethylaniline with formic acid.[1] This reaction can be facilitated by the use of an activating agent or by removing water as it is formed.

Experimental Protocol: Formylation of 2,4-Dimethylaniline using Formic Acid and Triflic Anhydride

This protocol describes a one-pot synthesis of N-(2,4-dimethylphenyl)formamide using triflic anhydride as an activating agent for formic acid.

Materials:

- 2,4-Dimethylaniline
- 98% Formic acid
- Triflic anhydride (Tf₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- 10% Hydrochloric acid (HCl)
- 10% Sodium carbonate (Na₂CO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Cool 98% formic acid in dichloromethane (DCM) to 0°C in an ice bath.
- Add triflic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents) to the cooled formic acid solution.
- Stir the reaction mixture for 15-20 minutes at 0°C.
- Add 2,4-dimethylaniline (1.0 equivalent) to the reaction mixture.
- Stir the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (EtOAc).
- Wash the organic layer sequentially with 10% HCl, 10% Na₂CO₃, and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization.

Purification Protocol: Recrystallization

Materials:

- Crude **N,2'-Dimethylformanilide**
- Suitable solvent (e.g., ethanol/water mixture, toluene)
- Heating apparatus (hot plate or water bath)
- Erlenmeyer flasks
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Dissolve the crude **N,2'-Dimethylformanilide** in a minimal amount of the hot solvent in an Erlenmeyer flask.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, cool the flask in an ice bath.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

- Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature below the melting point.

Analytical Methods

The determination of **N,2'-Dimethylformanilide** is often required in the context of pesticide residue analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of **N,2'-Dimethylformanilide** in a sample matrix.

Sample Preparation (QuEChERS method):

- Homogenize 10 g of the sample with 10 mL of acetonitrile.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.
- Centrifuge the sample.
- Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA and MgSO₄.
- Vortex and centrifuge.
- The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

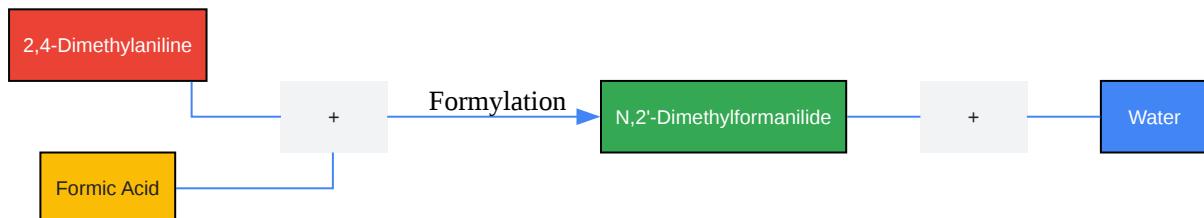
- LC Column: A C18 reversed-phase column (e.g., Zorbax XDB Eclipse, 150 x 2 mm, 3.5 µm).
- Mobile Phase A: 5 mmol ammonium formate in water.
- Mobile Phase B: 5 mmol ammonium formate in methanol.
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: 150 \rightarrow 107 (quantifier), 150 \rightarrow 122 (qualifier).

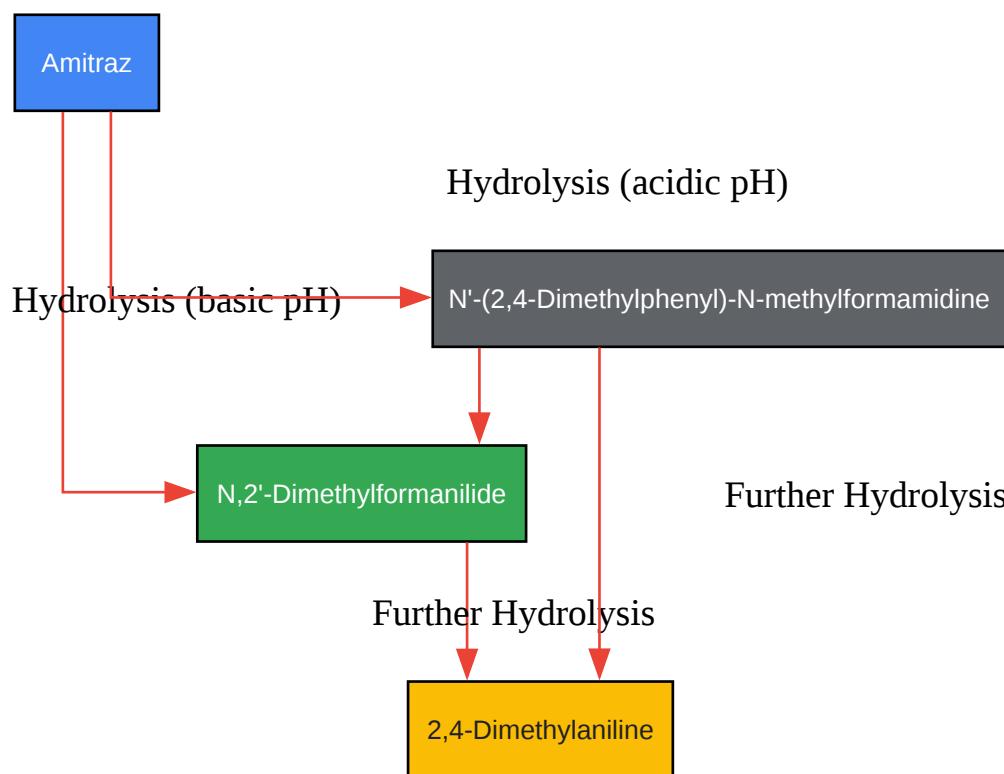
Experimental Protocol: GC-MS Analysis

Sample Preparation:

- An appropriate extraction and clean-up procedure should be followed, similar to the initial steps of the QuEChERS method.
- The final extract should be in a solvent suitable for GC analysis (e.g., hexane, acetone).


GC-MS Conditions:

- GC Column: A mid-polarity column (e.g., Rxi-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 160-180 °C.
- Carrier Gas: Helium at a constant flow.
- Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 120 °C at 10 °C/min, hold for 2 min, ramp to 200 °C at 20 °C/min, and hold for 5 min.
- Ion Source: Electron Impact (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) with a target ion of m/z = 73.

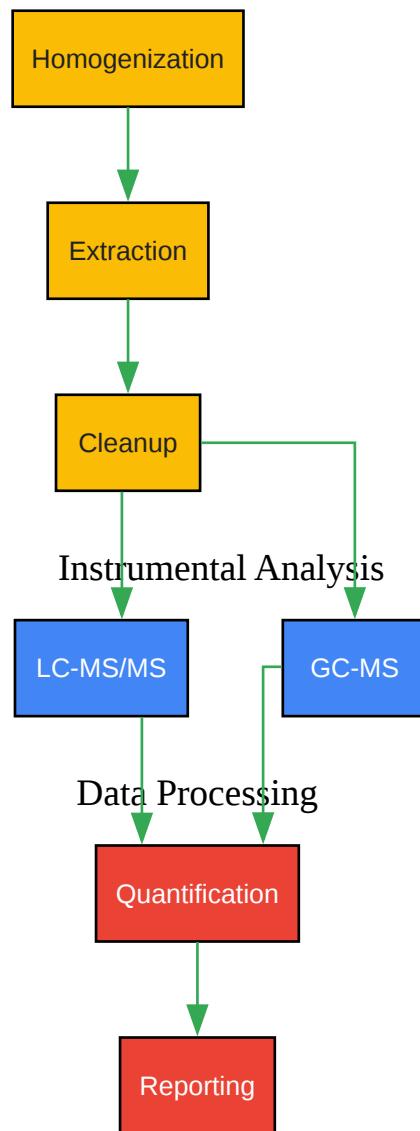

Visualizations

Synthesis and Degradation Pathways

The following diagrams illustrate the primary synthesis route for **N,2'-Dimethylformanilide** and its formation as a degradation product of Amitraz.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N,2'-Dimethylformanilide** from 2,4-dimethylaniline and formic acid.


[Click to download full resolution via product page](#)

Caption: Degradation pathway of Amitraz to **N,2'-Dimethylformanilide** and other metabolites.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of **N,2'-Dimethylformanilide** in a complex matrix.

Sample Preparation

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **N,2'-Dimethylformanilide**.

Safety Information

N,2'-Dimethylformanilide is classified with the following GHS hazard statements:

- H301: Toxic if swallowed.

- H341: Suspected of causing genetic defects.
- H411: Toxic to aquatic life with long lasting effects.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.^[4] It should be stored in a well-ventilated area.

Conclusion

This technical guide provides essential information for researchers and professionals working with **N,2'-Dimethylformanilide**. The compiled data on its properties, along with detailed protocols for its synthesis and analysis, serves as a valuable resource for laboratory work. The provided visualizations offer a clear understanding of the chemical transformations and analytical workflows associated with this compound. Adherence to safety protocols is crucial when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- To cite this document: BenchChem. [Technical Guide: N,2'-Dimethylformanilide (CAS 60397-77-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158422#n-2-dimethylformanilide-cas-number-60397-77-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com